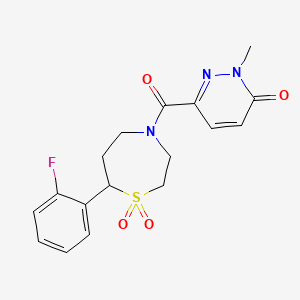

6-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one

Description

The compound 6-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one features a pyridazinone core (2-methylpyridazin-3(2H)-one) linked via a carbonyl group to a 1,4-thiazepane ring substituted with a 2-fluorophenyl group. This structural complexity suggests possible applications in medicinal chemistry, particularly as a kinase inhibitor or epigenetic modulator, though direct pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name |

6-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4S/c1-20-16(22)7-6-14(19-20)17(23)21-9-8-15(26(24,25)11-10-21)12-4-2-3-5-13(12)18/h2-7,15H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOMYKLMXGYGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one is a novel thiazepane derivative with potential therapeutic applications. Its unique structure includes a thiazepane ring and a pyridazinone moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 379.4 g/mol. The presence of the 2-fluorophenyl group is expected to enhance lipophilicity and possibly influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 379.4 g/mol |

| CAS Number | 2034528-57-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiazepane ring may facilitate binding to specific receptors or enzymes, while the fluorophenyl group can enhance hydrophobic interactions, potentially increasing binding affinity.

Biological Activities

Research indicates that compounds structurally similar to 6-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one exhibit a range of biological activities:

- Antimicrobial Activity: Similar thiazepane derivatives have shown effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents.

- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Potential: Preliminary studies suggest that thiazepane derivatives can inhibit tumor growth in certain cancer models.

Case Studies and Research Findings

Several studies have explored the biological activity of related thiazepane compounds:

- Antimicrobial Efficacy: A study demonstrated that thiazepane derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects: Research indicated that thiazepane derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in managing conditions like arthritis.

- Anticancer Activity: In vitro studies showed that certain thiazepane compounds induced apoptosis in cancer cell lines, indicating their potential utility in cancer therapy.

Comparative Analysis

The following table compares the biological activities of 6-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)-2-methylpyridazin-3(2H)-one with similar compounds:

| Compound Name | Notable Activities | Structural Features |

|---|---|---|

| 6-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane) | Antimicrobial, anti-inflammatory | Thiazepane ring with fluorophenyl |

| 7-(2-Chlorophenyl)-1,4-thiazepane 1,1-dioxide | Antimicrobial activity | Similar thiazepane core |

| Benzothiazepine derivatives | Anticonvulsant effects | Benzene ring fused with thiazepane |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridazinone Derivatives with Substituted Heterocycles

5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a–3h)

- Core Structure: Pyridazinone with 5-chloro and 6-phenyl substituents.

- Key Differences :

6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one

- Core Structure: Pyridazinone with 2-p-tolyl and 4-(trifluoromethylphenyl) groups.

- Key Differences: Direct substitution at the 4-position with a trifluoromethylphenyl group introduces strong electron-withdrawing effects. No thiazepane or sulfone groups, reducing conformational flexibility and polarity .

- Implications : The trifluoromethyl group enhances lipophilicity but may reduce solubility compared to the target’s sulfone-modified thiazepane.

Thiazepane/Thiazepine-Linked Compounds

4g: 6-(3-((E)-2,3-Dihydro-2-(4-chlorophenyl)benzo[b][1,4]thiazepin-4-yl)phenylamino)-pyridazin-3(2H)-one

- Core Structure: Pyridazinone linked to a benzo[b][1,4]thiazepine ring via an aniline spacer.

- Key Differences :

- Implications: The fused aromatic system may restrict conformational flexibility compared to the target’s non-fused thiazepane.

Sulfonamide/Sulfone-Containing Compounds

BRAF/HDAC Dual Inhibitors ()

- Representative Compound : N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide (12a).

- Key Differences: Features a thiazole-sulfonamide scaffold instead of a pyridazinone-thiazepane system. Retains fluorophenyl groups but lacks the sulfone-modified thiazepane .

- Implications : The sulfonamide group contributes to hydrogen bonding, whereas the target’s sulfone may enhance metabolic resistance.

Comparative Data Table

Key Findings and Implications

Polarity and Solubility: The 1,1-dioxido group enhances polarity compared to non-sulfonated analogs, likely improving aqueous solubility .

Electronic Effects : The 2-fluorophenyl group offers moderate electron-withdrawing effects, balancing lipophilicity and bioavailability better than the trifluoromethyl group in .

Synthetic Feasibility: Methods from (alkylation of pyridazinones) and (sulfonamide coupling) could guide scalable synthesis of the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.